molecular formula C13H11FN2O B13252538 2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13252538
M. Wt: 230.24 g/mol
InChI Key: PBKDDNPYCMFLDI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrrolo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves a multi-step process. One common method is the condensation of 2-aminopyrroles with 4-fluorobenzaldehyde under acidic conditions, followed by cyclization to form the pyrrolo[1,2-a]pyrimidine core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenyl group enhances its binding affinity and specificity, making it a potent compound in various biological assays .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
  • 2-(4-Methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
  • 2-(4-Bromophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Uniqueness

The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one distinguishes it from other similar compounds. This group enhances its chemical stability, binding affinity, and biological activity, making it a unique and valuable compound in scientific research .

Properties

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

2-(4-fluorophenyl)-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C13H11FN2O/c14-10-5-3-9(4-6-10)11-8-13(17)16-7-1-2-12(16)15-11/h3-6,8H,1-2,7H2

InChI Key

PBKDDNPYCMFLDI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)F

Origin of Product

United States

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